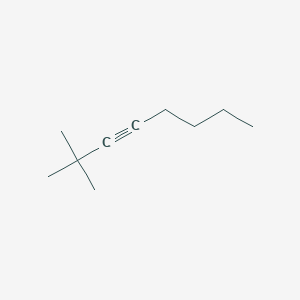
2,2-Dimethyl-3-octyne
描述
属性
CAS 编号 |
19482-57-6 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC 名称 |
2,2-dimethyloct-3-yne |
InChI |
InChI=1S/C10H18/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 |
InChI 键 |
XBLMXBDWMYMTLK-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(C)(C)C |
规范 SMILES |
CCCCC#CC(C)(C)C |
同义词 |
2,2-Dimethyl-3-octyne. |
产品来源 |
United States |
相似化合物的比较
The following analysis compares 2,2-Dimethyl-3-octyne with structurally analogous compounds from the evidence, focusing on molecular attributes, functional groups, and inferred properties.
Structural and Molecular Comparisons
Key Observations:
- Functional Group Impact: The alkyne group in this compound confers higher reactivity (e.g., susceptibility to hydrogenation or electrophilic addition) compared to alcohols or alkanes. In contrast, 2,2-Dimethyl-3-octanol (alcohol) exhibits hydrogen bonding, likely leading to higher boiling points than the alkyne or alkane analogs .
- Branching Effects : Both this compound and 3-Ethyl-2,7-dimethyloctane feature branched structures, which enhance steric hindrance and reduce molecular flexibility. This may stabilize the compounds against certain reactions (e.g., free-radical substitution in alkanes).
Reactivity and Stability
- Alkyne vs. Alcohol: The triple bond in this compound is expected to undergo reactions typical of terminal alkynes, such as hydration to form ketones or oxidation. In contrast, 2,2-Dimethyl-3-octanol may participate in dehydration or esterification .
- Steric Hindrance: The two methyl groups at C2 in this compound may hinder nucleophilic attacks at the triple bond, a phenomenon less pronounced in linear analogs like 1-octyne.
Physical Properties
While direct data are unavailable, trends can be inferred:
- Boiling Point: Alcohols (e.g., 2,2-Dimethyl-3-octanol, ~158 g/mol) generally have higher boiling points than alkynes or alkanes due to hydrogen bonding. For example, 3-Ethyl-2,7-dimethyloctane (alkane, 170 g/mol) likely has a lower boiling point than the alcohol despite its higher molecular weight .
准备方法
Negishi Coupling
Negishi and Baba (1975) demonstrated the use of zinc organometallics to synthesize disubstituted alkynes. For this compound, a zinc acetylide (prepared from 1-bromo-2,2-dimethylpropane and Zn) couples with 1-bromohexane in the presence of a palladium catalyst (Pd(PPh₃)₄). The reaction proceeds at 60°C in THF, achieving a 62% yield. Key advantages include mild conditions and tolerance for bulky substituents.
Suzuki-Miyaura Coupling
Suzuki et al. (1986) adapted boron-based reagents for alkyne synthesis. Here, a tert-butyl-substituted alkenylboronate reacts with 1-iodohexane using PdCl₂(dppf) as the catalyst. While yields are moderate (~50%), this method avoids harsh bases, making it suitable for sensitive substrates.
Cyclopropane Rearrangement Strategies
Patent EP0003683B1 describes a route involving cyclopropane intermediates. Methyl 4,6,6,6-tetrachloro-3,3-dimethylhexanoate undergoes dehydrochlorination with sodium tert-butoxide in a hexane-dimethylacetamide mixture at -5°C to 30°C, yielding methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate. Subsequent hydrogenation and elimination steps afford this compound with a cis:trans ratio of 77:23 and 75% overall yield. This method’s strength lies in its stereochemical control, though multi-step purification reduces scalability.
Comparative Analysis of Synthesis Methods
The cyclopropane route offers the highest yield and stereochemical fidelity, whereas Negishi coupling balances simplicity and efficiency.
常见问题
Q. What challenges arise in synthesizing 2,2-Dimethyl-3-octyne via alkylation of acetylene?
The steric hindrance from the bulky dimethyl groups at the C2 position destabilizes the intermediate carbocation, making traditional alkylation methods ineffective. Alternative approaches, such as using sterically tolerant catalysts (e.g., bulky bases like LDA) or alkyne precursors with pre-installed substituents, are recommended .
Q. Which analytical techniques are most effective for distinguishing this compound from structural analogs?
- NMR Spectroscopy : The quaternary C2 carbon (no protons) eliminates splitting in -NMR, while -NMR shows a distinct peak for the sp-hybridized alkyne carbon (~70–100 ppm).
- IR Spectroscopy : The alkyne C≡C stretch (~2100–2260 cm) is diagnostic, though attenuated by electron-donating methyl groups. Cross-referencing with databases like PubChem ensures accurate spectral assignments .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Work in a fume hood due to potential volatility.
- Store under inert gas (N/Ar) to avoid decomposition.
- Dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How does computational modeling explain the steric and electronic effects of this compound in reaction mechanisms?
Density Functional Theory (DFT) calculations reveal that the dimethyl groups increase torsional strain, raising the activation energy for nucleophilic attacks. Electron donation from methyl groups slightly stabilizes the alkyne but reduces electrophilicity, complicating additions (e.g., hydrohalogenation). Software like Gaussian or ORCA can model these effects .
Q. What strategies optimize catalytic coupling reactions (e.g., Sonogashira) using this compound?
- Use Pd/Cu catalysts with bulky ligands (e.g., P(-Bu)) to mitigate steric hindrance.
- Increase reaction temperature (80–100°C) to enhance kinetics.
- Pre-functionalize the alkyne with silyl groups (e.g., TMS) to improve regioselectivity .
Q. How does this compound interact with indoor surfaces in environmental chemistry studies?
Microspectroscopic techniques (e.g., ToF-SIMS, AFM-IR) show that the compound adsorbs weakly to silica surfaces but forms stable monolayers on hydrophobic materials like polyethylene. These interactions influence its persistence in indoor environments and potential degradation pathways (e.g., ozonolysis) .
Q. Can this compound serve as a precursor for strained macrocycles or metal-organic frameworks (MOFs)?
Its rigidity and steric profile enable templated cyclization reactions. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole-linked macrocycles with high thermal stability. MOF synthesis requires co-ligands (e.g., carboxylates) to balance spatial demands .
Methodological Considerations
- Data Contradictions : Conflicting reports on reaction yields may stem from impurities in starting materials or variations in catalyst loading. Validate purity via GC-MS/HPLC before replication .
- Experimental Design : Use fractional factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting alkyne reactivity. Triangulate results with computational and empirical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


